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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working with two-step solution-processed

Cesium Lead Iodide (CsPbI3) perovskite films. The following sections address common issues

encountered during experiments where the thickness of the initial Cesium Iodide (CsI)

precursor layer is varied.

Frequently Asked Questions (FAQs)
Q1: How does the initial CsI layer thickness influence the final CsPbI3 film thickness?

A1: In a two-step deposition process, the final CsPbI3 film thickness is directly related to the

initial CsI layer thickness, assuming a complete reaction with a sufficient supply of Lead Iodide

(PbI2). The conversion from CsI to CsPbI3 involves the intercalation of PbI2 into the CsI crystal

lattice, leading to a significant volume expansion. Based on the molar volumes, the thickness of

the final γ-CsPbI3 film is theoretically expected to be approximately 2.49 times the thickness of

the initial CsI film.

Q2: What is the expected impact of increasing the CsI precursor thickness on the grain size of

the final CsPbI3 film?

A2: While direct systematic studies on the impact of initial CsI thickness on final CsPbI3 grain

size are not extensively documented, general trends in two-step perovskite film formation

suggest that a thicker initial precursor layer can lead to the formation of larger grains in the final

perovskite film. This is attributed to a slower and more controlled reaction and crystallization
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process when the PbI2 has to diffuse through a thicker CsI layer. However, excessively thick

CsI layers might lead to incomplete conversion and the presence of residual CsI, which can

negatively impact the film's morphology and electronic properties.

Q3: Can the thickness of the CsI layer affect the charge carrier mobility of the CsPbI3 film?

A3: Yes, the CsI thickness can indirectly influence charge carrier mobility. Larger grain sizes,

which can result from an optimized CsI thickness, generally lead to a reduction in grain

boundaries. Since grain boundaries can act as scattering centers for charge carriers, a film with

larger grains and fewer boundaries is expected to exhibit higher charge carrier mobility.

Theoretical calculations for cubic CsPbI3 have shown electron mobilities as high as 1399

cm²/V·s. However, achieving such values experimentally is highly dependent on film quality.

Q4: How does CsI thickness relate to the defect density in CsPbI3 films?

A4: The stoichiometry of the final CsPbI3 film is critical in determining its defect density. The

thickness of the initial CsI layer plays a crucial role in achieving the correct CsI:PbI2 ratio. An

insufficient or excessive CsI thickness relative to the amount of PbI2 can lead to the formation

of point defects such as vacancies and interstitials, which act as charge traps and

recombination centers. A well-optimized CsI thickness that promotes complete and uniform

conversion to stoichiometric CsPbI3 is expected to yield a film with a lower defect density.

Q5: What are the potential consequences of using a non-optimal CsI layer thickness on the

performance of a CsPbI3 solar cell?

A5: A non-optimal CsI thickness can negatively impact all key photovoltaic parameters:

Short-circuit current density (Jsc): An excessively thick CsPbI3 film resulting from a thick CsI

layer can lead to incomplete charge collection due to a shorter carrier diffusion length

compared to the film thickness. Conversely, a very thin film may not absorb a sufficient

amount of light.

Open-circuit voltage (Voc) and Fill Factor (FF): A high defect density resulting from a non-

stoichiometric conversion can increase non-radiative recombination, leading to a lower Voc

and FF. Incomplete conversion can also introduce additional resistive losses, further

reducing the FF.
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Power Conversion Efficiency (PCE): As the PCE is a product of Jsc, Voc, and FF, any

negative impact on these parameters due to a suboptimal CsI thickness will result in a lower

overall device efficiency.
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Observed Issue
Potential Cause Related to

CsI Thickness

Suggested Troubleshooting

Steps

Yellowish or non-uniform final

film color

Incomplete conversion of CsI

to the black perovskite phase

(γ-CsPbI3). This could be due

to a CsI layer that is too thick

for the amount of PbI2 used, or

insufficient reaction

time/temperature.

1. Reduce the concentration of

the CsI precursor solution or

increase the spin-coating

speed to deposit a thinner CsI

layer. 2. Ensure an adequate

supply of PbI2 for the

conversion. 3. Increase the

annealing temperature or

duration for the PbI2

conversion step to promote a

more complete reaction.

Low short-circuit current

density (Jsc)

The final CsPbI3 film is too

thick, leading to poor charge

carrier extraction. This can

result from a thick initial CsI

layer.

Systematically decrease the

thickness of the initial CsI layer

by adjusting the precursor

concentration or spin-coating

parameters.

Low open-circuit voltage (Voc)

and/or Fill Factor (FF)

High density of defect states

acting as recombination

centers. This can be caused by

a non-stoichiometric CsI to

PbI2 ratio resulting from a

poorly controlled CsI thickness.

1. Carefully optimize the CsI

layer thickness to achieve a

stoichiometric conversion to

CsPbI3. 2. Characterize the

films using techniques like

photoluminescence to assess

defect density as a function of

CsI thickness.

Poor film morphology with

pinholes

While pinholes can have

multiple origins, a very thin or

non-uniform initial CsI layer

might not provide a good

template for the conversion to

a dense and uniform CsPbI3

film.

Increase the CsI precursor

concentration or use a lower

spin-coating speed to achieve

a more uniform and slightly

thicker initial CsI layer.
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Quantitative Data Summary
Due to the limited availability of systematic studies directly correlating spin-coated CsI

precursor thickness with final CsPbI3 film properties, the following tables combine established

data on the final CsPbI3 absorber layer thickness with expected trends.

Table 1: Impact of Final CsPbI3 Absorber Thickness on Solar Cell Performance (Simulation

Data)

CsPbI3
Thickness
(nm)

Open-Circuit
Voltage (Voc)
(V)

Short-Circuit
Current
Density (Jsc)
(mA/cm²)

Fill Factor (FF)
(%)

Power
Conversion
Efficiency
(PCE) (%)

250 ~1.15 ~18 ~85 ~17.5

500 ~1.14 ~22 ~84 ~21

750 ~1.14 ~24 ~83 ~23

1000 ~1.13 ~25 ~82 ~23.5

Note: This data is based on simulation studies and illustrates the general trend of increasing

Jsc with thickness, while Voc and FF may slightly decrease. The optimal thickness is a trade-off

between light absorption and charge carrier collection.

Table 2: Expected Qualitative Impact of Initial CsI Layer Thickness on CsPbI3 Film Properties
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Initial CsI
Thickness

Expected
CsPbI3 Grain
Size

Expected
Charge Carrier
Mobility

Expected
Defect Density

Expected
Photovoltaic
Performance

Too Thin Small Lower
High (potential

for PbI2 residue)

Sub-optimal (low

Jsc due to poor

absorption, low

Voc/FF due to

defects)

Optimal Large, uniform Higher

Low

(stoichiometric

film)

High (balanced

absorption and

charge

extraction)

Too Thick

Non-uniform,

potential for

residual CsI

Lower
High (potential

for CsI residue)

Sub-optimal (low

Jsc due to poor

charge

collection, low FF

due to series

resistance)

Experimental Protocols
Detailed Methodology for Two-Step Solution-Based
Deposition of CsPbI3
This protocol describes a general procedure for fabricating CsPbI3 films by sequentially spin-

coating CsI and PbI2 precursor solutions.

1. Substrate Preparation:

Clean substrates (e.g., FTO-coated glass) by sequential ultrasonication in a detergent

solution, deionized water, acetone, and isopropanol for 15 minutes each.

Dry the substrates with a nitrogen gun.
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Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a

hydrophilic surface.

2. Deposition of Electron Transport Layer (ETL) (e.g., TiO2):

Deposit a compact TiO2 layer onto the substrates, for example, by spin-coating a precursor

solution followed by annealing.

Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste and subsequently sintering at

high temperature (e.g., 500 °C).

3. Deposition of Variable Thickness CsI Layer:

Prepare CsI precursor solutions of different concentrations (e.g., 0.5 M, 0.75 M, 1.0 M) in a

suitable solvent like isopropanol or a mixed solvent system.

Spin-coat the CsI solution onto the prepared ETL/substrate at a specific spin speed (e.g.,

4000 rpm) for a set duration (e.g., 30 seconds). The thickness of the CsI layer can be

controlled by varying the precursor concentration and/or the spin speed.

Anneal the CsI-coated substrates at a moderate temperature (e.g., 70-100 °C) to remove the

solvent.

4. Conversion to CsPbI3:

Prepare a PbI2 precursor solution (e.g., 1.0 M) in a solvent like DMF or a DMF:DMSO

mixture.

Deposit the PbI2 solution onto the CsI layer by spin-coating.

Anneal the films at a higher temperature (e.g., 150-200 °C) for a specific duration (e.g., 10-

30 minutes) to facilitate the intercalation of PbI2 into the CsI lattice and the formation of the

CsPbI3 perovskite phase.

5. Deposition of Hole Transport Layer (HTL) and Metal Contact:

Spin-coat an HTL solution (e.g., Spiro-OMeTAD) onto the cooled CsPbI3 film.
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Finally, deposit a metal back contact (e.g., Gold or Silver) by thermal evaporation through a

shadow mask to define the device area.
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Caption: Experimental workflow for the two-step solution-based fabrication of CsPbI3 solar

cells.

CsPbI3 Film Properties
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PCE

Click to download full resolution via product page

Caption: Logical relationships between initial CsI thickness and final CsPbI3 film and device

properties.

To cite this document: BenchChem. [Impact of CsI Thickness on CsPbI3 Film Properties: A
Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-
of-cspbi3-films]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13726960?utm_src=pdf-body-img
https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-of-cspbi3-films
https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-of-cspbi3-films
https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-of-cspbi3-films
https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-of-cspbi3-films
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13726960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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